molecular formula C24H26N2O4 B2386642 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618084-83-6

5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2386642
CAS No.: 618084-83-6
M. Wt: 406.482
InChI Key: SISCMRJTOSCCCS-UHFFFAOYSA-N
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Description

5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is an organic compound with a complex structure, having potential applications across various scientific domains. This compound exhibits unique chemical properties that make it a candidate for extensive research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can be achieved through multi-step organic reactions, involving allylation, benzoylation, and pyrrolidination. Typical reaction conditions may include:

  • Allylation: : Using allyl bromide with a suitable base such as potassium carbonate in an anhydrous solvent like acetonitrile.

  • Benzoylation: : Introducing benzoyl chloride in the presence of a catalyst like triethylamine.

  • Pyrrolidination: : Involving the reaction of the intermediate with N,N-dimethylaminoethylamine under reflux conditions.

Industrial Production Methods: Scaling up the production of this compound for industrial applications would necessitate optimizing reaction conditions to enhance yield and purity. This might involve:

  • Continuous flow synthesis for better control over reaction parameters.

  • Advanced purification techniques like chromatography to ensure the compound's high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate.

  • Reduction: : Reduction can be achieved with reagents like sodium borohydride.

  • Substitution: : Involves reactions with nucleophiles, such as halogenation with phosphorus tribromide.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in acidic or basic medium.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed: Depending on the reaction, the major products could include various oxidized or reduced derivatives, as well as substituted compounds with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a starting material for the synthesis of more complex molecules, serving as a pivotal component in organic synthesis reactions.

Biology: In biological research, it could be employed as a probe or ligand in studying receptor interactions or enzyme activities, particularly due to its functional groups.

Medicine: In medicinal chemistry, its potential as a drug candidate or a pharmacological tool to modulate biological pathways is of interest, possibly leading to new therapeutic agents.

Industry: Industrially, the compound might find use in the development of new materials or as an intermediate in the manufacture of specialized chemicals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets and pathways:

  • Molecular Targets: : Could include enzymes or receptors that interact with its functional groups.

  • Pathways Involved: : May modulate pathways such as signal transduction or metabolic processes, depending on the application.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include:

  • 4-benzoyl-3-hydroxy-1H-pyrrol-2(5H)-one: : Lacks the dimethylamino and allyloxy groups.

  • 5-(4-hydroxyphenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Differs in the substitution pattern on the phenyl ring.

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Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-4-16-30-19-12-10-17(11-13-19)21-20(22(27)18-8-6-5-7-9-18)23(28)24(29)26(21)15-14-25(2)3/h4-13,21,27H,1,14-16H2,2-3H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTFMOICOZBPAL-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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